molecular formula C8H10N2O4 B13108295 4-(3,6-Dioxotetrahydropyridazin-1(2H)-yl)-3-oxobutanal

4-(3,6-Dioxotetrahydropyridazin-1(2H)-yl)-3-oxobutanal

Cat. No.: B13108295
M. Wt: 198.18 g/mol
InChI Key: HKYOFJSEUSOMSB-UHFFFAOYSA-N
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Description

4-(3,6-Dioxotetrahydropyridazin-1(2H)-yl)-3-oxobutanal is a complex organic compound that features a pyridazine ring fused with a butanal group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,6-Dioxotetrahydropyridazin-1(2H)-yl)-3-oxobutanal typically involves multi-step organic reactions. One possible route could involve the cyclization of a suitable precursor to form the pyridazine ring, followed by functionalization to introduce the oxobutanal group. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure cost-effectiveness and safety. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3,6-Dioxotetrahydropyridazin-1(2H)-yl)-3-oxobutanal can undergo various chemical reactions including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in biochemical studies due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialized chemicals.

Mechanism of Action

The mechanism of action of 4-(3,6-Dioxotetrahydropyridazin-1(2H)-yl)-3-oxobutanal would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(3,6-Dioxotetrahydropyridazin-1(2H)-yl)-3-oxobutanal might include other pyridazine derivatives and oxobutanal-containing molecules.

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

4-(3,6-dioxodiazinan-1-yl)-3-oxobutanal

InChI

InChI=1S/C8H10N2O4/c11-4-3-6(12)5-10-8(14)2-1-7(13)9-10/h4H,1-3,5H2,(H,9,13)

InChI Key

HKYOFJSEUSOMSB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(NC1=O)CC(=O)CC=O

Origin of Product

United States

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